
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the pyridine moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Final coupling with oxalic acid: This step involves the formation of an imine bond with oxalic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine moiety can be involved in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Coupling: Formation of extended aromatic systems.
Applications De Recherche Scientifique
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyridine moiety can interact with metal ions in enzyme active sites, while the sulfinyl group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-pyridin-4-ylsulfinylethyl)-6-methoxy-1,3-benzothiazol-2-imine: Similar structure but lacks the trifluoromethoxy group.
3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethyl)-1,3-benzothiazol-2-imine: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine is unique due to the presence of both the trifluoromethoxy group and the sulfinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
130997-76-1 |
|---|---|
Formule moléculaire |
C17H14F3N3O6S2 |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
oxalic acid;3-(2-pyridin-4-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12F3N3O2S2.C2H2O4/c16-15(17,18)23-10-1-2-12-13(9-10)24-14(19)21(12)7-8-25(22)11-3-5-20-6-4-11;3-1(4)2(5)6/h1-6,9,19H,7-8H2;(H,3,4)(H,5,6) |
Clé InChI |
OHMDMXOREUOTBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


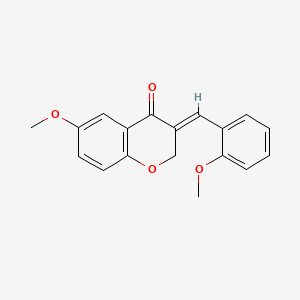
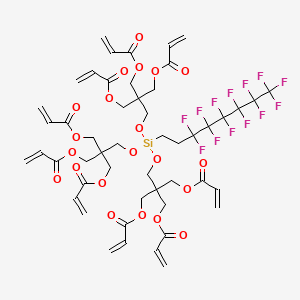
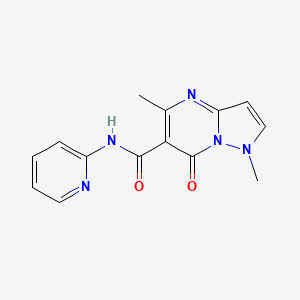
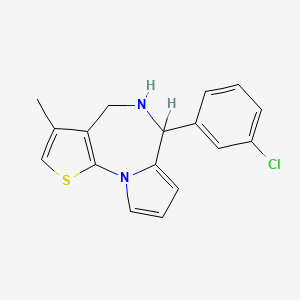
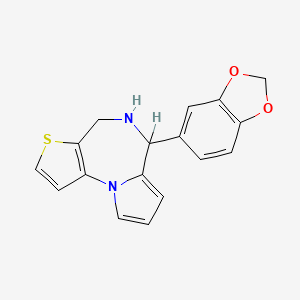
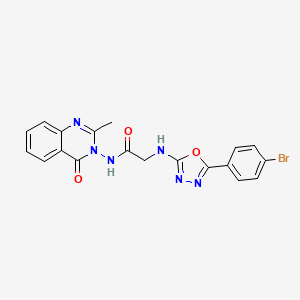

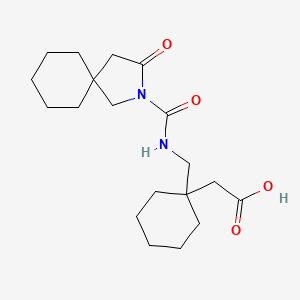

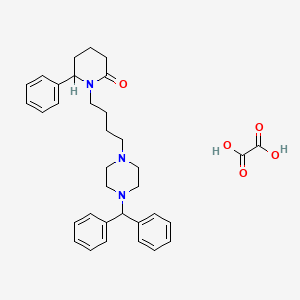
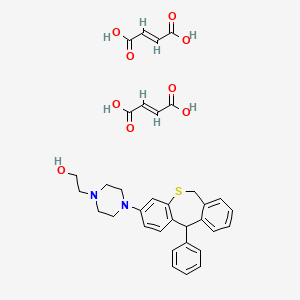
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
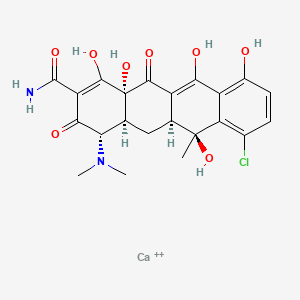
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
